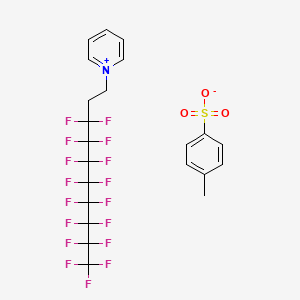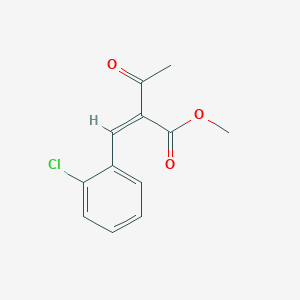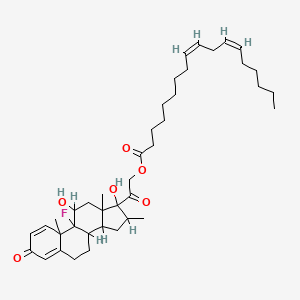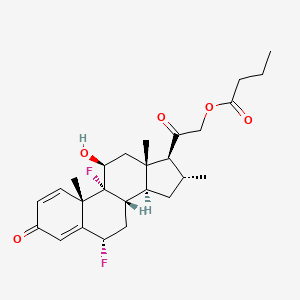
Butyric Difluocortolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric Difluocortolone is a synthetic corticosteroid compound used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of difluocortolone, which is commonly used in dermatology for the treatment of various inflammatory skin disorders such as eczema, psoriasis, and lichen planus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyric Difluocortolone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .
Chemical Reactions Analysis
Types of Reactions
Butyric Difluocortolone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups attached to the steroid backbone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the anti-inflammatory properties of the parent compound. These metabolites are often studied for their potential therapeutic applications .
Scientific Research Applications
Butyric Difluocortolone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and the development of new synthetic routes.
Biology: The compound is studied for its effects on cellular processes and its potential use in treating inflammatory diseases.
Medicine: this compound is used in the development of topical formulations for the treatment of skin disorders.
Industry: The compound is used in the formulation of various pharmaceutical products
Mechanism of Action
Butyric Difluocortolone exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins. This leads to the inhibition of arachidonic acid release, thereby reducing the formation and activity of endogenous chemical inflammatory mediators. The compound targets specific molecular pathways involved in the inflammatory response, making it effective in reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Fluocortolone: Another glucocorticoid with similar anti-inflammatory properties.
Difluocortolone: The parent compound from which Butyric Difluocortolone is derived.
Difluocortolone Valerate: A derivative used for its enhanced potency and longer duration of action.
Uniqueness
This compound is unique due to the presence of the butyric acid moiety, which enhances its anti-inflammatory properties and provides a different pharmacokinetic profile compared to its parent compound and other derivatives. This makes it particularly effective in certain therapeutic applications .
Properties
Molecular Formula |
C26H34F2O5 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate |
InChI |
InChI=1S/C26H34F2O5/c1-5-6-22(32)33-13-20(30)23-14(2)9-16-17-11-19(27)18-10-15(29)7-8-25(18,4)26(17,28)21(31)12-24(16,23)3/h7-8,10,14,16-17,19,21,23,31H,5-6,9,11-13H2,1-4H3/t14-,16+,17+,19+,21+,23-,24+,25+,26+/m1/s1 |
InChI Key |
QQJPBQVCQQCMAR-AXAJTMISSA-N |
Isomeric SMILES |
CCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C |
Canonical SMILES |
CCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


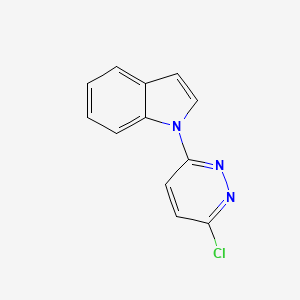
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)
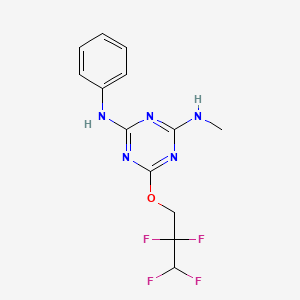
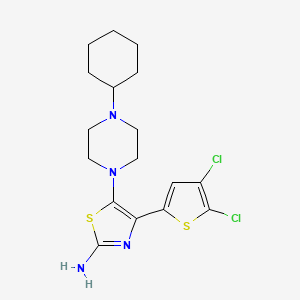

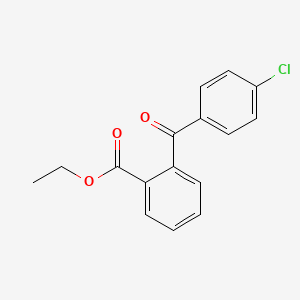

![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)
